N-{2-[(2-fluorobenzyl)sulfanyl]ethyl}-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
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Overview
Description
N-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a sulfanyl ethyl chain, and a dihydropyrimidine sulfonamide core. Its distinct chemical properties make it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 2-fluorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with ethyl bromoacetate to introduce the ethyl chain. Subsequent cyclization and sulfonation steps yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.
Scientific Research Applications
N-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Fluorophenyl)-N-methylamine
- N-(2-Fluorophenyl)-2-methyl-3-furamide
- N-(2-Fluorophenyl)-N2-methyl-N2-[2-(methylsulfanyl)ethyl]glycinamide
Uniqueness
N-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, while the sulfonamide and dihydropyrimidine moieties contribute to its potential as a therapeutic agent.
Properties
Molecular Formula |
C13H14FN3O4S2 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[2-[(2-fluorophenyl)methylsulfanyl]ethyl]-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C13H14FN3O4S2/c14-10-4-2-1-3-9(10)8-22-6-5-16-23(20,21)11-7-15-13(19)17-12(11)18/h1-4,7,16H,5-6,8H2,(H2,15,17,18,19) |
InChI Key |
BIZUMZYZSHSQRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSCCNS(=O)(=O)C2=CNC(=O)NC2=O)F |
Origin of Product |
United States |
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